4,4'-Dithiobis(salicylic) acid

Description

Contextualization within Salicylate (B1505791) and Disulfide Chemistry Research

Salicylic (B10762653) acid and its derivatives, known as salicylates, are a cornerstone of medicinal chemistry and plant science. Salicylates are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties. They are also pivotal in plant biology, acting as hormones involved in growth, development, and defense mechanisms. The research into salicylates is vast, covering everything from their therapeutic mechanisms to their role in materials science, such as in the formation of printable photopolymers for drug delivery.

On the other hand, disulfide chemistry is fundamental to biochemistry and materials science. The disulfide bond (–S–S–) is a key covalent linkage that stabilizes the three-dimensional structures of many proteins. In materials science, the redox-responsive nature of the disulfide bond is harnessed to create "smart" materials, such as self-healing polymers and targeted drug delivery systems that release their payload in specific cellular environments.

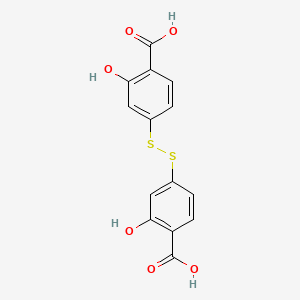

4,4'-Dithiobis(salicylic) acid sits (B43327) at the intersection of these two major fields. Its structure suggests it could possess the biological activities associated with salicylates while also featuring the functional utility of a disulfide bond.

Significance of the Dithiobis Moiety in Compound Design and Functionality

The dithiobis moiety, or disulfide bridge, is a critical functional group in the design of advanced molecules. Its primary significance lies in its reversible redox activity. The disulfide bond can be cleaved under reducing conditions to form two thiol (–SH) groups and can be reformed under oxidizing conditions. This characteristic is exploited in several ways:

Drug Delivery: In drug design, disulfide bonds can act as triggers. A drug can be attached to a carrier molecule via a disulfide linker, remaining inactive until it reaches a reducing environment, such as the intracellular space, where it is cleaved to release the active drug.

Materials Science: This redox activity is the basis for creating dynamic materials. For instance, polymers cross-linked with disulfide bonds can be designed to degrade or change their properties in response to specific stimuli. This has applications in creating self-healing materials and responsive surfaces.

Cross-linking Reagents: Disulfide-containing molecules are often used as cross-linking reagents to study protein structures and interactions.

The incorporation of a dithiobis moiety into a salicylic acid framework suggests a molecule with potential as a redox-responsive therapeutic agent or as a monomer for creating functional polymers.

Overview of Current Academic Research Landscape and Emerging Areas for the Compound

A review of the current academic landscape reveals a significant amount of research on the isomer, 2,2'-dithiosalicylic acid (also known as dithiosalicylic acid). This isomer is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other chemical compounds. chemicalland21.com Its synthesis from anthranilic acid is well-documented. orgsyn.org

In contrast, specific and detailed research on This compound is notably scarce in publicly accessible scientific literature. While chemical suppliers list the compound, indicating its synthesis is possible, dedicated studies on its properties, synthesis, and applications are not readily found.

This lack of specific research represents an open field for investigation. Potential emerging research areas for this compound could include:

Polymer Chemistry: Its difunctional nature (two carboxylic acid groups and two hydroxyl groups) makes it a candidate for creating novel polyesters or polyamides containing a redox-responsive disulfide bond in the polymer backbone.

Coordination Chemistry: The salicylate moieties can act as ligands to form metal complexes. The properties of these complexes could be modulated by the redox state of the disulfide bridge, leading to potential applications in catalysis or as functional materials.

Pharmacology: Investigating its biological activity could reveal if it acts as a prodrug of a thiol-containing salicylic acid derivative, potentially offering new therapeutic strategies.

While the scientific community has extensively studied related molecules, this compound remains an uncharted territory, holding potential for new discoveries in medicine and material science.

Chemical Compound Information

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |

| CAS Registry Number | 1234-18-0; 94231-96-6 |

| Molecular Formula | C₁₄H₁₀O₆S₂ |

| Molecular Weight | 338.36 g/mol |

| Synonyms | 4,4'-Dithiodisalicylic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94231-96-6 |

|---|---|

Molecular Formula |

C14H10O6S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10O6S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |

InChI Key |

RYKHFZFTJQLJOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,4 Dithiobis Salicylic Acid

Historical and Current Synthetic Approaches

The synthesis of 4,4'-dithiobis(salicylic) acid, a molecule with significant potential in various chemical applications, has been approached through several methodologies over the years. These methods primarily revolve around the formation of the key disulfide bond and the synthesis of the necessary salicylic (B10762653) acid precursors.

Precursor Synthesis and Derivatization Strategies

The foundational precursor for this compound is 4-aminosalicylic acid (4-ASA). A common synthetic route involves the protection of the amino group on 4-ASA, often with benzyloxycarbonyl chloride, followed by the protection of the hydroxyl group with acetic anhydride. Subsequent deprotection of the amino group is achieved through reduction, typically with hydrogen gas under palladium-on-carbon catalysis. google.com

Another significant precursor is 2-amino-4-nitrobenzoic acid. This compound can be converted to 2-hydroxy-4-nitrobenzoic acid through a diazotization process followed by boiling. google.com A more refined method involves dissolving 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid, followed by treatment with nitrous acid and subsequent boiling in the presence of a copper salt to yield 2-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to form 4-aminosalicylic acid. google.com

The synthesis of salicylic acid derivatives, in general, has been a subject of extensive research. Traditional methods like the Kolbe-Schmitt reaction are widely used but can suffer from harsh conditions and limited selectivity. nih.gov More modern approaches include palladium-catalyzed C-H carboxylation of phenols, which offers high efficiency and selectivity. nih.gov

Disulfide Bond Formation Techniques and Optimization

The crucial step in synthesizing this compound is the formation of the disulfide bond. A well-established method involves the diazotization of an anthranilic acid precursor, followed by reaction with sodium disulfide in an alkaline solution. orgsyn.org The resulting dithiosalicylic acid can then be purified. orgsyn.org

A Chinese patent describes a method starting with anthranilic acid, which undergoes diazotization with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-10°C). The resulting diazonium solution is then reacted with liquid sulfur dioxide in the presence of a catalyst and co-catalyst at -20 to -10°C, followed by heating. This process is reported to have high reaction yield and product purity. google.comgoogle.com The catalysts for this reaction can include various copper, iron, cobalt, and nickel salts, while co-catalysts can be iodide or bromide salts. google.com

The oxidation of thiols to form disulfides is a fundamental transformation in organic chemistry. Various reagents and conditions have been developed to achieve this. For instance, thallium(III) trifluoroacetate (B77799) has been used as a mild oxidant to cleave S-protecting groups and facilitate spontaneous disulfide bond formation. nih.gov Another approach involves a sulfoxide-directed disulfide bond formation. nih.gov More recently, methods utilizing N-thiohydroxy succinimide (B58015) esters have been developed for the synthesis of disulfides under mild conditions. organic-chemistry.org The pH of the reaction medium can also play a critical role; for example, the oxidation of 2-mercaptobenzoic acid to 2,2'-disulfanediyldibenzoic acid is pH-dependent. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of salicylic acid and its derivatives. researchgate.netistanbul.edu.tr One notable example is the synthesis of salicylic acid from wintergreen oil, a natural source, using green chemistry methods. researchgate.netistanbul.edu.trnih.govresearchgate.net This approach has been shown to produce salicylic acid with high purity (approximately 99%) and in good yields (91.06-93.92%). researchgate.netistanbul.edu.tr

In the context of related syntheses, the use of phosphoric acid as a safer alternative to sulfuric acid in the synthesis of acetylsalicylic acid has been investigated and found to be a viable green alternative without a significant difference in yield. abcr-mefmo.org These advancements in green synthesis for salicylic acid itself suggest potential for developing more environmentally friendly routes to this compound, for instance, by utilizing sustainably sourced precursors and safer reagents for the disulfide bond formation.

Functionalization and Derivatization Reactions of the Compound

The presence of both carboxylic acid and phenolic hydroxyl groups in this compound allows for a wide range of functionalization and derivatization reactions, enabling the modification of its properties for various applications.

Modification of Carboxylic Acid Moieties

The carboxylic acid groups are prime targets for modification. Derivatization of carboxylic acids is a common strategy to enhance their properties for analytical purposes, such as improving their detectability in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Reagents like tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) have been used for this purpose. nih.gov Amidation is another frequently employed reaction for derivatizing carboxylic acids. nih.gov For instance, 4H-benzo[d] orgsyn.orgpjmhsonline.comdioxin-4-one derivatives, synthesized from salicylic acids, can be readily amidated at room temperature by treatment with primary amines to afford salicylamides. nih.govrsc.org The use of (trimethylsilyl)diazomethane allows for the simultaneous derivatization of both hydroxyl and carboxylic acid groups. chromforum.org

Modification of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups also offer a handle for chemical modification. The reactivity of phenolic hydroxyls can be influenced by their chemical environment. mdpi.com For example, in the context of lignin (B12514952) modification, the conversion of aromatic hydroxyls to aliphatic ones has been explored to minimize differences in reactivity. mdpi.com The etherification of phenolic hydroxyl groups, for instance through methylation, can alter the lipophilicity of the molecule. pjmhsonline.com This type of modification has been shown to impact the biological activity of natural compounds like coumarins. pjmhsonline.compjmhsonline.com Theoretical studies on salicylic acid have indicated that the phenolic hydroxyl group significantly influences its chemical reactivity. researchgate.net

Reactions Involving the Disulfide Bridge and its Redox Chemistry

The disulfide bridge is the most reactive site in this compound, and its chemistry is dominated by redox reactions. The sulfur-sulfur bond is susceptible to both reduction (cleavage) and oxidation, making it a key functional group for chemical transformations and a responsive element in various applications.

The most prominent reaction of the disulfide bridge in this compound is its reductive cleavage to yield two equivalents of the corresponding thiol, 4-mercaptosalicylic acid. This transformation is a cornerstone of its redox chemistry and is accomplished using a variety of reducing agents. The general reaction involves the breaking of the -S-S- bond and the addition of a hydrogen atom to each sulfur atom.

Several established methods are effective for the reduction of dithiosalicylic acids. orgsyn.org These methods can be broadly categorized into chemical and catalytic reductions. For instance, metals in an acidic or alkaline solution are commonly employed. orgsyn.org A notable example is the use of zinc dust in an acidic medium. The reaction progress can be monitored by checking the melting point of the product; a complete reduction yields a product with a melting point of 164°C or lower. orgsyn.org

Another significant method involves the use of glucose in an alkaline solution. orgsyn.org This approach presents a milder alternative for the reduction. The efficiency of the reduction can sometimes be variable, and in the case of metal-based reductions, the reactivity of the metal may decrease, necessitating the addition of more reducing agent. orgsyn.org

The cleavage of disulfide bonds can also be achieved under alkaline conditions by treatment with an excess of a reagent disulfide in the presence of a catalytic amount of thiol. nih.gov The extent of this cleavage is readily controlled by the pH of the reaction, temperature, and the presence of denaturants like urea. nih.gov

The reverse reaction, the oxidation of the thiol (4-mercaptosalicylic acid) back to the disulfide (this compound), is also a critical aspect of its redox chemistry. This oxidation can be achieved through various oxidizing agents or even exposure to air (auto-oxidation), highlighting the dynamic nature of the disulfide-thiol equilibrium. Modern methods, such as using sulfonyl fluorides, have been developed for the efficient and selective oxidation of thiols to disulfides, a process termed "redox-click chemistry". chemrxiv.org

The table below summarizes key reductive cleavage reactions for dithiosalicylic acids, which are applicable to this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| Dithiosalicylic acid | Glucose, alkaline solution | Thiosalicylic acid | orgsyn.org |

| Dithiosalicylic acid | Metals (e.g., Zinc), alkaline solution | Thiosalicylic acid | orgsyn.org |

| Diazotized anthranilic acid | Sodium sulfide (B99878) or a mixture of sodium sulfide and sulfur (Na/S atomic ratio of 1.33 to 2.0) | Thiosalicylic acid (via in-situ reduction of dithiosalicylic acid intermediate) | google.com |

Advanced Spectroscopic and Structural Characterization of 4,4 Dithiobis Salicylic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

In the FTIR spectrum of salicylic (B10762653) acid, characteristic bands are observed for the hydroxyl (O-H), carbonyl (C=O), and aromatic ring vibrations. farmaceut.orgsapub.org The O-H stretching vibration typically appears as a broad band in the region of 3500-2500 cm⁻¹, indicative of strong hydrogen bonding. farmaceut.org The C=O stretching of the carboxylic acid group is expected around 1607-1740 cm⁻¹. sapub.org Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net For 4,4'-Dithiobis(salicylic) acid, the presence of the disulfide (S-S) bond would introduce a weak to moderately intense Raman band, characteristically found in the 400-550 cm⁻¹ region, which is often more prominent in Raman than in FTIR spectra.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For salicylic acid, Raman spectra show peaks corresponding to the aromatic ring and the carboxylic acid group. sapub.org The ring breathing mode, a collective vibration of the entire benzene (B151609) ring, is a particularly intense feature in the Raman spectra of substituted benzenes. kfupm.edu.sa In this compound, this mode would be influenced by the dithio- substitution pattern. The S-S stretching vibration, being highly symmetric, is expected to be a distinct feature in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound based on Salicylic Acid Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 3500-2500 (broad) | FTIR |

| C=O (Carboxylic Acid) | Stretching | 1607-1740 | FTIR, Raman |

| C=C (Aromatic) | Stretching | 1400-1600 | FTIR, Raman |

| S-S (Disulfide) | Stretching | 400-550 | Raman |

| Aromatic Ring | Ring Breathing | ~1000 | Raman |

This table is predictive and based on characteristic group frequencies and data for salicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial structural information.

In the ¹H NMR spectrum, the aromatic protons of the salicylic acid moieties would appear as distinct signals in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by the substitution on the aromatic ring. The hydroxyl (-OH) and carboxylic acid (-COOH) protons would exhibit broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the most downfield position, typically in the range of 160-180 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The carbon attached to the sulfur atom would also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| COOH | 10.0 - 13.0 (broad) | 160 - 180 |

| OH | 9.0 - 12.0 (broad) | - |

| C-OH | - | 150 - 165 |

| C-S | - | 120 - 140 |

These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₄H₁₀O₆S₂, the expected monoisotopic mass is approximately 338.0 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways would involve the cleavage of the disulfide bond, leading to a prominent ion corresponding to the thiosalicylic acid radical cation. Further fragmentation could involve the loss of water, carbon monoxide, and carbon dioxide from the salicylic acid moieties. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings. Salicylic acid itself exhibits absorption maxima in the UV region. nist.govresearchgate.netresearchgate.netsielc.comomicsonline.org

The introduction of the dithio- linkage would likely cause a bathochromic (red) shift in the absorption bands compared to salicylic acid due to the extension of the conjugated system through the sulfur atoms. The disulfide bond itself can also exhibit a weak n→σ* transition in the UV region. This technique is also highly valuable for studying the complexation of this compound with metal ions, as the formation of a complex often leads to significant changes in the UV-Visible spectrum. rsc.org

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) |

| π→π* (Aromatic) | 280 - 320 |

| n→σ* (Disulfide) | 250 - 280 (weak) |

These are estimated values and can be influenced by solvent polarity.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum.

However, if this compound were to be used as a ligand to form a complex with a chiral center, or if it were to be incorporated into a larger chiral superstructure, then the resulting entity could be analyzed by chiroptical techniques. nih.gov In such cases, the electronic transitions observed in the UV-Visible spectrum would give rise to CD signals, providing information about the stereochemistry of the complex or superstructure.

Computational Chemistry and Theoretical Modeling of 4,4 Dithiobis Salicylic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. For aromatic carboxylic acids like the parent compound, salicylic (B10762653) acid, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate fundamental vibrational frequencies. researchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A larger gap generally implies higher stability and lower chemical reactivity. ripublication.com

The analysis of HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of a molecule. youtube.com For related compounds, these calculations have been used to show that charge transfer occurs within the molecule, which can be linked to its bioactive properties. nih.govripublication.com The HOMO-LUMO gap can be used to predict the strength and stability of transition metal complexes. youtube.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data Note: Specific calculated values for 4,4'-Dithiobis(salicylic) acid are not readily available in the searched literature. The table below is a representative example based on typical DFT calculations for similar aromatic compounds.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.idresearchgate.net

For salicylic acid and its derivatives, MEP studies are performed to determine the reactivity of the molecules. researchgate.net The electron density mapped with the electrostatic potential surface can reveal the nucleophilic and electrophilic substitution reactivity. researchgate.net The color scale on an MEP map is relative and helps to visualize the charge distribution differences across the molecular surface. walisongo.ac.id

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for flexible molecules like this compound, which have several rotatable bonds. This analysis involves identifying stable conformers and their relative energies. mdpi.com For complex, flexible molecules, this process can start with a broad search, followed by optimization at different levels of theory to narrow down the number of significant conformations. mdpi.com

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.org For instance, MD simulations have been used to study the interaction of salicylate (B1505791) with lipid bilayers, revealing how it associates at the interface and penetrates the bilayer. nih.gov Such simulations can provide insights into how the molecule behaves in different environments and its potential interactions with biological systems.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties, such as FT-IR and UV-Visible spectra. researchgate.net Theoretical calculations of vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.gov For example, in a study on salicylic acid, theoretically calculated absorption and emission maxima were correlated with experimental data. researchgate.net

Reactivity profiles can be derived from various calculated parameters. The HOMO-LUMO gap is a primary indicator of reactivity. ripublication.com Additionally, global reactivity descriptors like chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity. nih.gov The reactivity of carboxylic acids, in general, includes reactions with bases, active metals, and cyanide salts. noaa.gov

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Vibrational/Electronic Transition |

|---|---|---|

| FT-IR | ~1650-1700 cm-1 | C=O stretching of the carboxylic acid |

| FT-IR | ~3000-3100 cm-1 | Aromatic C-H stretching |

| UV-Visible | ~300 nm | π → π* transition |

Ligand-Metal Interaction Modeling and Complex Stability Studies

This compound, possessing carboxylic and hydroxyl groups, is a potential ligand for metal ions. ijesi.org From a coordination chemistry perspective, it can act as a chelating agent. ijesi.org Computational modeling can be used to study the interaction between this ligand and various metal ions, predicting the geometry and stability of the resulting complexes.

Studies on related salicylic acid derivatives have shown that they form stable complexes with various transition metals. nih.govnih.govresearchgate.net The stability of these metal complexes can be evaluated by calculating their formation constants (log K) and free energy of formation (ΔG). chemsociety.org.ng For example, spectroscopic studies on the complexes of salicylic acid with Fe(III) and Al(III) determined their stoichiometries and stability constants, revealing that a more stable complex was formed with Fe(III). chemsociety.org.ng Modeling these interactions can help in understanding the role of such molecules in biological systems and their potential as metalloenzyme inhibitors. nih.gov

Coordination Chemistry and Metallosupramolecular Architectures Involving 4,4 Dithiobis Salicylic Acid

4,4'-Dithiobis(salicylic) Acid as a Multidentate Ligand

This compound is a multifaceted organic molecule with the potential to act as a versatile multidentate ligand in coordination chemistry. Its structure features several potential donor sites that can bind to metal ions: two carboxylate groups, two phenoxide groups, and a disulfide bridge. The presence of these distinct functional groups allows for a variety of coordination modes, making it an intriguing candidate for the construction of complex metal-ligand assemblies.

Coordination Modes of Carboxylate, Phenoxide, and Disulfide Groups

The coordination behavior of this compound is dictated by the interplay of its functional groups. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The phenoxide groups, after deprotonation of the hydroxyl moieties, can also act as effective donor sites.

A critical and distinguishing feature of this ligand is the disulfide (-S-S-) linkage. While the sulfur atoms in a disulfide bond are generally considered weak donors, they can participate in coordination to soft metal ions. The coordination of the disulfide group can occur in a bridging mode, linking two metal centers, or potentially in a chelating fashion if the geometry of the resulting metallacycle is favorable. The inherent dihedral angle of the C-S-S-C group introduces a degree of conformational flexibility to the ligand, which can influence the final architecture of the resulting metal complexes.

In some instances, the disulfide bond may undergo cleavage under specific reaction conditions, leading to the in-situ formation of thiosalicylate-like ligands that can then coordinate to the metal centers. This reactivity adds another layer of complexity and potential for structural diversity in systems involving this ligand.

Ligand Field Theory and Electronic Properties of Resulting Complexes

The coordination of this compound to transition metal ions would result in the splitting of the d-orbitals of the metal, as described by ligand field theory. The magnitude of this splitting, and consequently the electronic and magnetic properties of the resulting complexes, would depend on the specific coordination environment of the metal ion, including the number and type of donor atoms from the ligand and any co-ligands present.

The electronic spectra of such complexes would be expected to exhibit d-d transitions, the energies of which would provide information about the ligand field strength and the geometry of the coordination sphere. Additionally, charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), could be observed, particularly with redox-active metal centers. The presence of the disulfide bridge could also impart unique redox properties to the complexes.

Synthesis and Characterization of Metal Complexes (e.g., transition metals, lanthanides, heavy metals)

The synthesis of metal complexes with this compound would typically involve the reaction of a salt of the desired metal with the ligand in a suitable solvent system. The choice of solvent, temperature, pH, and the presence of other coordinating or non-coordinating species could influence the final product.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bitopic and potentially multitopic nature of this compound makes it a suitable candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The two salicylic (B10762653) acid moieties at opposite ends of the disulfide bridge can connect to metal nodes, leading to the formation of extended one-, two-, or three-dimensional networks.

The flexibility of the disulfide bond could allow for the formation of dynamic or "soft" frameworks that can respond to external stimuli. The dimensions and connectivity of the resulting framework would be dependent on the coordination geometry of the metal ion and the conformation adopted by the ligand.

However, a review of the current scientific literature does not reveal specific examples of MOFs or coordination polymers that have been synthesized using this compound as the primary organic linker. The exploration of this ligand in the field of crystal engineering and materials science remains an open area of research.

Self-Assembly Processes and Supramolecular Interactions in Metallosupramolecular Systems

The formation of discrete metallosupramolecular architectures or extended coordination polymers from this compound and metal ions is governed by the principles of self-assembly. The final structure is the result of a complex interplay of coordination bonds, hydrogen bonding (between carboxylate/phenoxide groups and other suitable donors/acceptors), and potentially π-π stacking interactions between the aromatic rings.

Despite the theoretical potential for the formation of interesting metallosupramolecular systems, detailed studies on the self-assembly processes involving this compound and metal ions have not been extensively reported.

Polymer Science and Functional Materials Development with 4,4 Dithiobis Salicylic Acid

4,4'-Dithiobis(salicylic) Acid as a Monomer in Polymerization

The bifunctional nature of this compound, possessing two carboxylic acid groups, positions it as a potential monomer for step-growth polymerization.

Condensation Polymerization for Polyesters and Polyamides

The presence of two carboxylic acid moieties suggests that this compound could serve as a diacid monomer in condensation polymerization reactions. In theory, it could react with diols to form polyesters or with diamines to yield polyamides. These polymers would incorporate the disulfide linkage directly into the polymer backbone, potentially imparting unique properties to the resulting materials.

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the synthesis and characterization of polyesters or polyamides derived directly from the condensation polymerization of this compound. General principles of condensation polymerization are well-established, but their application to this specific monomer has not been reported.

Design of Redox-Responsive Polymeric Materials

The disulfide bond is a key functional group for the design of redox-responsive materials. This bond can be cleaved under reducing conditions (e.g., in the presence of thiols like glutathione) and can be reformed under oxidizing conditions. Polymers incorporating this linkage in their backbone or as cross-linkers can exhibit stimuli-responsive behavior, such as degradation or changes in solubility, in response to a redox trigger.

While the concept of using disulfide bonds to create redox-responsive polymers is well-documented with other molecules, specific research detailing the design, synthesis, and characterization of redox-responsive polymeric materials explicitly using this compound as a building block is not available in the current body of scientific literature.

Integration into Composite Materials and Nanomaterials

The carboxylic acid and hydroxyl functionalities of this compound could theoretically be used to functionalize the surface of nanoparticles or to be integrated into composite materials. This could be achieved through covalent bonding or other interactions, potentially imparting the properties of the molecule, such as its redox activity or metal-chelating ability (from the salicylic (B10762653) acid moiety), to the nanomaterial or composite.

Despite the theoretical potential, a comprehensive search did not uncover any published research demonstrating the integration of this compound into composite materials or its use in the functionalization of nanomaterials.

Polymer-Assisted Synthesis and Catalysis Applications

Polymers bearing specific functional groups can be employed as supports or catalysts in chemical reactions. A polymer derived from this compound would present both carboxylic acid and disulfide functionalities, which could potentially be exploited in polymer-assisted synthesis or catalysis.

There is, however, no evidence in the scientific literature of polymers based on this compound being utilized for such applications. The catalytic properties of salicylic acid itself have been explored in certain contexts, but not in a polymeric form derived from the dithiobis compound.

Recyclable Polymer Systems Based on Disulfide Linkages and Salicylic Acid Derivatives

The dynamic nature of the disulfide bond makes it an attractive feature for the development of recyclable or self-healing polymers. The ability to break and reform these bonds can allow for the disassembly and reassembly of the polymer network.

While there is a growing body of research on recyclable polymers utilizing disulfide linkages, none of the located studies specifically mention the use of this compound as a monomer or component in these systems. The development of recyclable polymers from this specific compound remains an unexplored area of research.

Biochemical and Biological Mechanisms in Model Systems Involving 4,4 Dithiobis Salicylic Acid

Modulation of Cellular Processes in In Vitro and Non-Human Model Systems

Studies on Antioxidant Mechanisms and Oxidative Stress Pathways

There is currently no specific data available in the scientific literature that investigates the antioxidant mechanisms of 4,4'-Dithiobis(salicylic) acid or its impact on oxidative stress pathways in any in vitro or non-human model systems. While salicylates, in general, are known for their antioxidant properties, the specific contribution and mechanisms of the dithiobis linkage in the 4,4' position have not been elucidated.

Enzyme-Ligand Binding and Inhibitory Mechanisms (e.g., specific hydrolases, oxidoreductases)

No studies detailing the binding or inhibitory effects of this compound on specific hydrolases or oxidoreductases were found. Research on related dithiobis compounds suggests that the disulfide bond can be a critical feature for interaction with enzymes, but specific inhibitory constants (IC₅₀) or kinetic data for this compound are not present in the available literature.

Role as an Elicitor or Signaling Molecule in Plant and Microbial Systems

Biosynthetic Pathway Modulation in Fungi or Plant Cell Cultures (e.g., secondary metabolite production)

While salicylic (B10762653) acid is a well-documented elicitor that can stimulate the production of secondary metabolites in both plant and fungal cultures, there is no evidence to suggest that this compound has been investigated for similar properties. Studies on its ability to modulate biosynthetic pathways in these systems are absent from the current body of scientific literature.

Exploration of Biochemical Pathways Involving Disulfide Reduction and Oxidation (e.g., thioredoxin systems, glutathione)

The disulfide bridge is a key structural feature of this compound, suggesting a potential interaction with cellular redox systems like the thioredoxin and glutathione (B108866) pathways, which are crucial for maintaining cellular redox homeostasis through the reduction of disulfide bonds. However, no experimental data exists that explores the role of this compound as a substrate or modulator of these systems.

Advanced Analytical Methodologies for Detection and Characterization of 4,4 Dithiobis Salicylic Acid in Complex Matrices

Electrochemical Sensing Platforms and Principles

Electrochemical sensors offer high sensitivity, rapid response, and cost-effective analysis, making them suitable for detecting 4,4'-dithiobis(salicylic) acid. While direct methods are still emerging, platforms are often developed based on the electrochemical properties of its constituent parts: the salicylic (B10762653) acid group and the reducible disulfide bond.

The principle of detection can follow two main pathways. The first involves the electrochemical oxidation of the salicylic acid (SA) moiety. Various modified electrodes have been developed to enhance the sensitivity and selectivity of SA detection, which could be adapted for this compound. For instance, sensors using nanocomposite-modified electrodes, such as ZnO/Al2O3 on a screen-printed electrode (SPE), have shown a dramatic increase in the peak current for SA oxidation. electrochemsci.org Similarly, ternary nanocomposites like ZnO/CuO/Y2O3 have been used to create effective sensors for SA in real samples like fruit juice. consensus.app The use of differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can further lower the detection limits. electrochemsci.orgresearchgate.net

A second approach targets the disulfide bond. The S-S bond can be electrochemically reduced at a suitable potential, splitting the molecule into two molecules of thiosalicylic acid. The resulting thiol can then be detected. Flow injection analysis with electrochemical detection has been successfully used to determine thiosalicylic acid at femtomole levels per injection, highlighting the high sensitivity of this approach. researchgate.net

The development of ratiometric electrochemical sensors, which use an internal reference signal to improve accuracy, represents a significant advancement. nih.govrsc.org A sensor for salicylic acid has been fabricated using a copper metal-organic framework (Cu-MOF) and carbon black composite, where the ratio of the oxidation current of SA to that of the Cu-MOF provides a reliable measurement, achieving a low detection limit of 12.50 μM. nih.govrsc.org Such a strategy could be highly effective for this compound.

Table 1: Examples of Electrochemical Sensor Platforms for Salicylic Acid and Related Compounds

| Electrode Modification | Analytical Technique | Key Findings / Principle | Reference |

|---|---|---|---|

| ZnO/Al2O3 Nanocomposite on SPE | DPV, CV | Demonstrated significant catalytic activity for SA oxidation with a linear range of 0.5-80.0 μM and a detection limit of 0.25 μM. | electrochemsci.org |

| Carbon Paste Electrode (CPE) | SWV | Used for indirect determination of acetylsalicylic acid after hydrolysis to salicylic acid. Optimized conditions included pH 1.81, achieving a detection limit for SA of 1.3 ng/ml. | researchgate.netmdpi.com |

| Cu-MOF and Carbon Black on SPE | Ratiometric DPV | Ratiometric signal (ISA/ICu-MOFs) provided accurate SA detection in living plants with a detection limit of 12.50 μM. | nih.govrsc.org |

| ZnFe2O4/RGO on SPE | DPV | While developed for hydrazine, this platform demonstrates the synergistic effect of metal oxides and reduced graphene oxide for enhancing electrocatalytic activity, a principle applicable to other analytes. | semanticscholar.org |

Chromatographic Separation and Detection Techniques (e.g., HPLC, GC-MS with focus on method development)

Chromatographic techniques are the gold standard for separating and quantifying compounds in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile compounds like this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, and a simple mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Method development for this compound often leverages principles from the analysis of salicylic acid and its derivatives. Reversed-phase columns, particularly C18, are commonly used. nih.gov For instance, a validated HPLC-UV method for a salicylic acid metabolite used a C18 column with gradient elution and UV detection at 282 nm. nih.gov Mixed-mode columns that combine reversed-phase with ion-exchange characteristics can also offer unique selectivity for separating polar and ionic compounds like salicylic acid and its impurities. helixchrom.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Notes | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Specialty column with low silanol activity. Smaller 3 µm particle columns are available for faster UPLC applications. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | A simple mobile phase for RP-HPLC. | sielc.com |

| Detector | UV or Mass Spectrometry (MS) | For MS detection, phosphoric acid should be replaced with formic acid. | sielc.com |

| Application | Analytical quantification, preparative separation of impurities, pharmacokinetics. | The method is scalable and versatile. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the low volatility of this compound necessitates a derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile forms. A common approach, used for salicylic acid, involves derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov This process replaces the active hydrogens on the acid and phenol (B47542) groups with trimethylsilyl (B98337) (TMS) groups.

Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions. Quantification is typically performed in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov A sensitive GC-MS method for salicylic acid achieved a limit of quantification (LOQ) of 50 ng/ml from skin samples using this approach. nih.gov

Spectrophotometric and Fluorometric Assay Development for Quantification

Spectrophotometric and fluorometric assays provide simple, rapid, and cost-effective methods for quantification, often used in high-throughput screening.

Spectrophotometry

A widely used spectrophotometric method for quantifying compounds containing a salicylic acid moiety is based on its reaction with ferric chloride (FeCl₃). bas.bgresearchgate.netutripoli.edu.ly The phenolic hydroxyl group of salicylic acid forms an intensely violet-colored complex with Fe³⁺ ions in an acidic medium. bas.bgutripoli.edu.ly The absorbance of this complex is measured in the visible region, typically at a wavelength of 540 nm. bas.bgresearchgate.net This principle is directly applicable to this compound, as it possesses two salicylic acid functional groups. The assay involves extracting the compound, reacting it with a ferric chloride reagent, and measuring the absorbance, which is proportional to the concentration. utripoli.edu.ly

An alternative spectrophotometric method could involve the chemical reduction of the disulfide bond to yield two molecules of thiosalicylic acid (a mercaptan). These resulting thiol groups can be quantified using chromogenic reagents. One such reagent is 4,4'-dithiodipyridine (DTDP), which has been shown to be superior to the classic Ellman's reagent for measuring thiols due to its higher sensitivity and reactivity at a lower pH. nih.gov

Table 3: Spectrophotometric Method for Salicylate (B1505791) Quantification

| Parameter | Description | Reference |

|---|---|---|

| Principle | Formation of a colored complex between the phenolic group of salicylic acid and ferric (Fe³⁺) ions. | bas.bgresearchgate.netutripoli.edu.ly |

| Reagent | Ferric chloride (FeCl₃), typically 1 g in 100 ml of 1% HCl. | utripoli.edu.ly |

| Color | Intense violet. | bas.bg |

| Detection Wavelength (λmax) | Approximately 540 nm. | bas.bgresearchgate.net |

Fluorometry

Fluorometric methods offer higher sensitivity than spectrophotometry. Salicylic acid and its derivatives possess intrinsic fluorescence, which can be exploited for quantification. researchgate.netnih.gov Spectrofluorometry provides a sensitive and accurate method for determining fluorescent compounds, with salicylic acid being detectable in the 10⁻⁷ M concentration range after separation from interfering substances. nih.gov For this compound, a method would involve determining the optimal excitation and emission wavelengths to maximize the signal from the salicylic acid moieties while minimizing background fluorescence from the sample matrix. Careful selection of these wavelengths is critical to avoid interference and the fluorescence inner filter effect, which can occur at higher concentrations. nih.gov

Development of Biosensors for Specific Molecular Interactions

Biosensors combine a biological recognition element with a physicochemical transducer to provide highly specific and sensitive detection of a target analyte. While no biosensors specifically designed for this compound are currently reported, their development can be conceptualized based on existing platforms for similar molecules.

A promising approach is to adapt whole-cell biosensors. For example, a bacterial biosensor for salicylic acid has been developed using Acinetobacter sp. ADPWH_lux. nih.gov This strain contains a salicylate-inducible luxCDABE operon; in the presence of salicylic acid, the operon is activated, leading to the production of luciferase and its substrate, resulting in measurable luminescence. nih.gov It is plausible that this biosensor could exhibit cross-reactivity with this compound due to the presence of the salicylic acid structure, or it could be engineered for enhanced specificity.

Another strategy involves the development of electrochemical biosensors. This could entail immobilizing an enzyme on an electrode surface that specifically interacts with the target molecule. For this compound, an enzyme with disulfide reductase activity could be used. The enzyme would catalyze the reduction of the disulfide bond, and the resulting product (thiosalicylic acid) could be detected electrochemically at the electrode surface. This approach leverages the high sensitivity of electrochemical detection with the high specificity of an enzymatic reaction.

The fundamental components of an electrochemical biosensor assay often involve anchoring a capture probe to a sensor surface to bind the target, followed by signal generation. nih.gov For example, in an advanced DNA biosensor, biotinylated capture probes are anchored to a streptavidin-coated sensor surface to hybridize with the target nucleic acid, and a signal is generated via an enzyme-linked reporter system. nih.gov A similar principle could be applied by developing a specific aptamer or molecularly imprinted polymer (MIP) that acts as a synthetic capture probe for this compound, which could then be integrated into an electrochemical or optical sensor platform.

Future Research Trajectories and Interdisciplinary Perspectives for 4,4 Dithiobis Salicylic Acid

Expanding Synthetic Diversity and Sustainable Production Methods

The exploration of 4,4'-dithiobis(salicylic) acid and its analogues is an expanding field of research. bumipublikasinusantara.id A primary focus for future work lies in diversifying the synthetic routes to this compound and its derivatives, with a strong emphasis on developing sustainable and environmentally friendly production methods. researchgate.net Current research into the synthesis of salicylic (B10762653) acid derivatives often involves multi-step processes that can be optimized for higher yields and reduced environmental impact. schenautomacao.com.brresearchgate.net

Green chemistry principles are becoming increasingly important in the synthesis of related compounds, such as using natural starting materials like wintergreen oil to produce salicylic acid with high purity and yield. researchgate.net Similar sustainable approaches could be adapted for the production of this compound. The development of novel catalytic systems, such as the use of copper iodide (CuI) in the synthesis of related heterocyclic compounds, presents another avenue for creating more efficient and selective synthetic methods. nih.govresearchgate.net Researchers are also exploring direct, one-pot synthesis methods to create complex heterocyclic scaffolds from derivatives of thiosalicylic acid, which could be applicable to the synthesis of this compound derivatives. rsc.org The synthesis of various derivatives, including ether analogues and those incorporating other heterocyclic moieties like 1,3,4-oxadiazoline, highlights the potential for creating a diverse library of compounds based on the this compound backbone. schenautomacao.com.brresearchgate.net

Table 1: Synthetic Approaches for Salicylic Acid Derivatives

| Synthetic Method | Key Features | Potential Application to this compound |

|---|---|---|

| Green Chemistry Synthesis | Utilization of natural precursors (e.g., wintergreen oil), optimized reaction conditions for high yield and purity. researchgate.net | Development of a bio-based and sustainable manufacturing process. |

| Copper-Mediated Synthesis | Use of CuI and sodium bicarbonate for the synthesis of 4H-benzo[d] parchem.comdioxin-4-one derivatives. nih.govresearchgate.net | Potential for novel catalytic routes to form the dithiobis linkage or modify the salicylic acid moieties. |

| Double 1,4-addition Reaction | A direct method for creating diverse heterocyclic structures from thiosalicylic acids. rsc.org | A strategy to synthesize more complex and functionally diverse derivatives of this compound. |

| Williamson Ether Synthesis | Preparation of ether analogues of salicylic acid to modify biological properties. schenautomacao.com.br | A method to introduce a wide range of functional groups to the hydroxyl positions, expanding the chemical space. |

Design of Novel Functional Materials with Tailored Properties

The unique structure of this compound, featuring two salicylic acid units linked by a disulfide bond, makes it an attractive building block for the design of novel functional materials. The presence of carboxylic acid and hydroxyl groups allows for the formation of coordination polymers and metal-organic frameworks (MOFs). chemrxiv.org These materials are known for their tunable porosity and structural diversity, which can be exploited for various applications. chemrxiv.org

Derivatives of salicylic acid have been investigated for their potential in materials science, including the development of new materials with specific optical properties. ontosight.ai The disulfide linkage in this compound offers a redox-responsive feature, which could be harnessed to create "smart" materials that change their properties in response to a chemical stimulus. This could be particularly useful in the development of sensors or controlled-release systems. Furthermore, the principles used to create functional analogues of salicylic acid for applications in crop protection could be adapted to design new materials with specific biological interactions, without necessarily being for clinical use. mdpi.com The creation of supramolecular hydrogels from salicylic acid suggests that this compound could also be used to form novel gel-like materials with unique properties. nih.gov

Advanced Computational Predictions and Machine Learning in Compound Design

The use of advanced computational methods and machine learning is poised to revolutionize the design of new compounds based on the this compound scaffold. chemrxiv.org Density functional theory (DFT) calculations can be employed to investigate the antioxidant potential and other electronic properties of derivatives, guiding the synthesis of molecules with enhanced characteristics. researchgate.net

Machine learning models are being developed to predict the properties and potential toxicity of molecules based on their chemical structures. chemrxiv.org Such models, trained on large databases of organic molecules, can screen virtual libraries of this compound derivatives to identify candidates with desired properties before they are synthesized in the lab. chemrxiv.org This in silico approach can significantly accelerate the discovery of new functional molecules. chemrxiv.org For instance, computational studies have been used to design a novel prodrug of dithranol and salicylic acid, demonstrating the power of these methods in predicting molecular structure, stability, and pharmacokinetic properties. mdpi.com These computational tools can help in understanding structure-activity relationships and in the rational design of new derivatives with tailored functionalities. schenautomacao.com.br

Table 2: Computational and Machine Learning Approaches

| Technique | Application in Compound Design | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of antioxidant properties, electronic structure, and reaction mechanisms. researchgate.net | Predicting the reactivity and potential applications of new derivatives. |

| Machine Learning (ML) | High-throughput screening of virtual compound libraries, prediction of toxicity and biocompatibility. chemrxiv.org | Accelerating the discovery of novel, non-toxic derivatives with desired functional properties. |

| In Silico ADME Studies | Prediction of absorption, distribution, metabolism, and excretion properties. mdpi.com | Evaluating the potential of new derivatives for various non-clinical applications. |

Exploration of Environmental Applications (e.g., heavy metal chelation, contaminant degradation)

The salicylic acid moiety is known for its ability to chelate heavy metal ions. nih.gov This property makes this compound a promising candidate for environmental applications, such as the removal of heavy metals from contaminated water. nih.govclevelandclinic.org The presence of two salicylic acid units in a single molecule could potentially enhance its chelation efficiency.

Research has shown that adsorbents functionalized with salicylic acid derivatives can effectively remove heavy metal ions like Cu(2+), Cd(2+), Zn(2+), and Pb(2+) from aqueous solutions. nih.gov The development of materials based on this compound could lead to new and improved sorbents for environmental remediation. The disulfide bond could also play a role in the degradation of certain contaminants through redox reactions. The study of how these molecules interact with environmental pollutants at a molecular level will be crucial for designing effective remediation strategies.

Fundamental Mechanistic Elucidation in Complex Chemical and Biological Systems (non-clinical)

A deeper understanding of the fundamental mechanisms by which this compound and its derivatives interact within complex chemical and non-clinical biological systems is essential for unlocking their full potential. The disulfide bond is a key feature that can undergo cleavage and reformation, suggesting that this compound could participate in redox-sensitive processes.

In chemical systems, elucidating the reaction kinetics and pathways of this compound with various reagents will be important for its application in synthesis and materials science. In non-clinical biological systems, understanding how the molecule interacts with proteins and other biomolecules could provide insights into its potential as a research tool. For example, functional analogues of salicylic acid are known to interact with specific proteins in plants to induce defense responses. mdpi.com Investigating similar interactions for this compound could reveal novel biological activities that are not intended for therapeutic use. Computational methods, such as molecular docking, can be used to predict and analyze these interactions at the molecular level. researchgate.net

Q & A

Basic: What synthetic routes yield 4,4'-Dithiobis(salicylic) acid with high purity for research applications?

Methodological Answer:

The compound is typically synthesized via oxidation of 2-mercaptosalicylic acid using oxidizing agents like hydrogen peroxide or iodine in acidic conditions. Purification is critical due to potential byproducts; recrystallization from ethanol-water mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) can achieve >98% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization) .

Basic: Which analytical techniques are optimal for quantifying this compound in biological samples?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 300 nm, salicylic acid moiety) is recommended for quantification. For thiol-disulfide exchange analysis, reduce the disulfide bond with tris(2-carboxyethyl)phosphine (TCEP) and quantify liberated thiols via Ellman’s assay (5,5’-dithiobis(2-nitrobenzoic acid), DTNB) at 412 nm . Validate methods using spiked matrices to account for matrix effects.

Advanced: How can conflicting reports on pH-dependent chelation properties be resolved?

Methodological Answer:

Contradictions arise from variable protonation states of the salicylic acid moieties. Conduct systematic potentiometric titrations (pH 2–12) with metal ions (e.g., Fe³⁺, Cu²⁺) and monitor complexation via UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Compare stability constants (logK) with computational models (DFT) to validate experimental data .

Advanced: What experimental designs differentiate the antioxidant mechanism of this compound from monomeric salicylic acid?

Methodological Answer:

Use electron spin resonance (ESR) to compare radical scavenging efficiency (e.g., against DPPH or hydroxyl radicals). In plant models, apply oxidative stress (H₂O₂ or UV exposure) and measure glutathione reductase (GR) activity via DTNB assay. The disulfide bond may enhance redox cycling, requiring thioredoxin/glutaredoxin systems for recycling .

Methodological: What storage conditions prevent disulfide bond degradation in this compound?

Methodological Answer:

Store lyophilized powder under argon at –20°C. In solution, use pH 6–7 buffers with 1 mM EDTA to suppress metal-catalyzed oxidation. Monitor degradation via HPLC every 6 months; discard if thiol content exceeds 5% of total .

Structural: How can X-ray crystallography resolve conformational flexibility in cocrystals of this compound?

Methodological Answer:

Cocrystallize with rigid partners like 4,4’-dipyridyl to stabilize the disulfide linkage. Optimize solvent evaporation rates (e.g., slow diffusion of ether into acetonitrile solution) for single-crystal growth. Refine structures using SHELX and analyze hydrogen-bonding networks with Mercury software .

Advanced: How does the disulfide bond influence self-assembled monolayer (SAM) formation compared to thiol analogs?

Methodological Answer:

On gold surfaces, compare SAM density via electrochemical impedance spectroscopy (EIS). The disulfide’s slower adsorption kinetics may require longer incubation times (24–48 hrs) than thiols. Use atomic force microscopy (AFM) to assess surface roughness and ellipsometry for thickness measurements .

Data Contradiction: Why do studies report varying cytotoxicity thresholds for this compound?

Methodological Answer:

Discrepancies stem from cell-type-specific redox environments (e.g., glutathione levels in cancer vs. normal cells). Standardize assays using N-acetylcysteine (NAC) pretreatment to modulate cellular thiols. Perform dose-response curves with concurrent ROS measurement (DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.